8-Fluoro-2-naphthoic acid

CAS No.: 5043-22-1

Cat. No.: VC18967872

Molecular Formula: C11H7FO2

Molecular Weight: 190.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5043-22-1 |

|---|---|

| Molecular Formula | C11H7FO2 |

| Molecular Weight | 190.17 g/mol |

| IUPAC Name | 8-fluoronaphthalene-2-carboxylic acid |

| Standard InChI | InChI=1S/C11H7FO2/c12-10-3-1-2-7-4-5-8(11(13)14)6-9(7)10/h1-6H,(H,13,14) |

| Standard InChI Key | DOWMUMMQQLCKPB-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=C(C=C2)C(=O)O)C(=C1)F |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

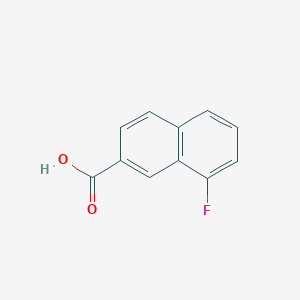

8-Fluoro-2-naphthoic acid (C₁₁H₇FO₂) consists of a naphthalene backbone substituted with a fluorine atom at the 8-position and a carboxylic acid group at the 2-position (Figure 1). The IUPAC name derives from the numbering system where the carboxylic acid group at position 2 takes precedence, with fluorine at position 8.

Table 1: Comparative Structural Data for Fluorinated Naphthoic Acids

The fluorine atom’s electronegativity induces electron-withdrawing effects, altering the electron density of the naphthalene ring and influencing reactivity. The carboxylic acid group facilitates hydrogen bonding and salt formation, critical for biological activity and crystallinity .

Spectroscopic Profiles

While no direct NMR or IR data for 8-fluoro-2-naphthoic acid are available, analogs provide insight:

-

6-Fluoro-2-naphthoic acid: NMR (DMSO-d₆) exhibits aromatic protons at δ 7.13–8.46 ppm and a carboxylic acid proton at δ 12.82 .

-

4-Fluoro-1-naphthoic acid: IR spectra show C=O stretching at ~1680 cm⁻¹ and C-F vibration near 1220 cm⁻¹ .

The 8-fluoro isomer’s NMR would likely display upfield shifts for protons near the fluorine atom due to diamagnetic anisotropy.

Synthetic Methodologies

Friedel-Crafts Acylation and Halogenation

A plausible route involves Friedel-Crafts acylation of fluoronaphthalene followed by oxidation. For example, 1-acetyl-4-methylnaphthalene undergoes hypochlorite oxidation to yield naphthoic acids . Adapting this for 8-fluoro-2-naphthoic acid:

-

Friedel-Crafts acylation: Introduce acetyl group at position 2 of fluoronaphthalene.

-

Oxidation: Convert acetyl to carboxylic acid using NaClO/NaOH (as in Patent CN1844072A) .

-

Demethylation (if needed): Replace methoxy groups with hydroxyl using HBr/acetic acid .

Table 2: Key Reaction Conditions from Analogous Syntheses

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Acylation | AcCl, AlCl₃, 0–5°C, 2h | 75–85 | |

| Oxidation | NaClO, NaOH, 75°C, 3–4h | 70–91 | |

| Demethylation | 48% HBr, acetic acid, reflux, 10h | 64–85 |

Direct Fluorination Strategies

Alternative methods include halogen exchange (e.g., Br → F using KF in polar aprotic solvents) . For instance, 2-bromo-8-naphthoic acid could undergo nucleophilic aromatic substitution with fluoride ions under high-temperature conditions.

Physicochemical Properties

Solubility and Stability

Fluorinated naphthoic acids exhibit limited water solubility (~0.1–1 mg/mL) but dissolve in polar organic solvents (DMF, DMSO). The 8-fluoro derivative’s solubility profile likely mirrors its isomers, with enhanced lipid solubility due to fluorine’s hydrophobicity .

Table 3: Predicted Collision Cross Sections (CCS) for Adducts

| Adduct | m/z | CCS (Ų) | Compound |

|---|---|---|---|

| [M+H]⁺ | 191.05029 | 137.3 | 6-Fluoro-2-naphthoic acid |

| [M-H]⁻ | 189.03573 | 138.4 | 6-Fluoro-2-naphthoic acid |

| [M+H]⁺ | 191.050* | ~137–140 | 8-Fluoro-2-naphthoic acid (estimated) |

*Estimated based on structural similarity.

Thermal Behavior

Melting points for fluorinated naphthoic acids range from 180–220°C. 6-Fluoro-2-naphthoic acid melts at 214–216°C , suggesting the 8-fluoro isomer may exhibit comparable thermal stability.

Applications and Biological Relevance

Pharmaceutical Intermediates

Fluorinated naphthoic acids serve as precursors for nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. The fluorine atom enhances metabolic stability and membrane permeability .

Material Science

In liquid crystals and organic semiconductors, fluorine’s electron-withdrawing nature adjusts charge transport properties. 8-Fluoro-2-naphthoic acid could act as a building block for conjugated polymers .

| Compound | GHS Hazard Statements | Precautionary Measures |

|---|---|---|

| 4-Fluoro-1-naphthoic acid | H315, H319 | P264, P280, P302+P352 |

| 6-Fluoro-2-naphthoic acid | Not classified | Handle as irritant (inferred) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume